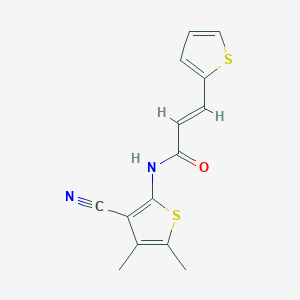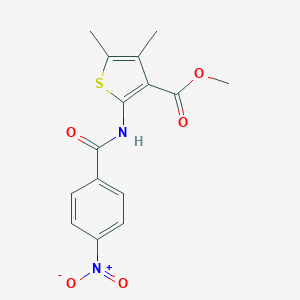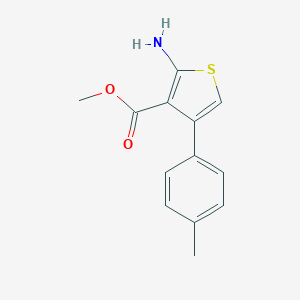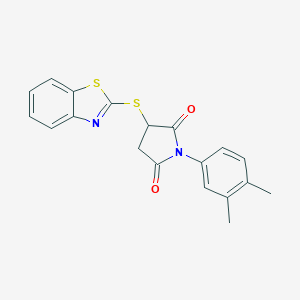
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide (CDTA) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CDTA belongs to the class of thienylacrylamides and is known to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide is not fully understood. However, it is believed that N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide exerts its biological activities by interacting with specific targets in cells. For example, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as tyrosinase, acetylcholinesterase, and xanthine oxidase. N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide has also been shown to modulate the expression of various genes involved in inflammation and cancer progression. In addition, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide has been shown to exhibit antioxidant activity and to protect cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide also exhibits a wide range of biological activities, making it a useful tool for studying various biological processes. However, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide also has some limitations. It is a synthetic compound and may not accurately reflect the properties of natural compounds. In addition, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide. One area of interest is the development of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of the potential use of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide as a therapeutic agent for the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide and its potential off-target effects.
Méthodes De Synthèse
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide involves the reaction of 3-cyano-4,5-dimethyl-2-thiophene carboxylic acid with 2-thiophene carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is carried out in the presence of N,N-dimethylformamide (DMF) as a solvent and triethylamine as a base. The resulting product is then purified by column chromatography using a mixture of ethyl acetate and hexane as eluent.
Applications De Recherche Scientifique
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-9-10(2)19-14(12(9)8-15)16-13(17)6-5-11-4-3-7-18-11/h3-7H,1-2H3,(H,16,17)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWKTHJTULXIPQ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC=CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Morpholin-4-yl-1-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B441724.png)
![5-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B441737.png)
![1-(4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-morpholin-4-ylethanone](/img/structure/B441742.png)

![8-methoxy-4,4-dimethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B441756.png)
![2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B441764.png)

![5-[(3-fluoroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B441843.png)


![5-[(3,5-dimethylanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B441854.png)
![4,4,7,8-tetramethyl-N-naphthalen-1-yl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B441874.png)

![2-(isopentylsulfanyl)-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B441896.png)